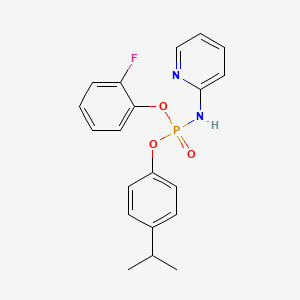
3,4-dichloro-N-(2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-(2-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and a methoxy group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-methoxyphenyl)benzamide typically involves the condensation of 3,4-dichlorobenzoic acid with 2-methoxyaniline. This reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the production process more environmentally friendly.
化学反应分析
Types of Reactions
3,4-dichloro-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group of the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), solvents like ether or THF.
Major Products
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of hydroxylated benzamides.
Reduction: Formation of amine derivatives of benzamides.
科学研究应用
3,4-dichloro-N-(2-methoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,4-dichloro-N-(2-methoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or interference with signal transduction processes.
相似化合物的比较
Similar Compounds
- 2,4-dichloro-N-(3-methoxyphenyl)benzamide
- 3,4-dichloro-N-(4-methoxyphenyl)benzamide
- 2,4-dichloro-N-(2-methoxyphenyl)benzamide
Uniqueness
3,4-dichloro-N-(2-methoxyphenyl)benzamide is unique due to the specific positioning of the chlorine atoms and the methoxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
属性
分子式 |
C14H11Cl2NO2 |
|---|---|
分子量 |
296.1 g/mol |
IUPAC 名称 |
3,4-dichloro-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)9-6-7-10(15)11(16)8-9/h2-8H,1H3,(H,17,18) |
InChI 键 |
OJOCDSSKEVOTIH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11696752.png)
![2-chloro-5-[(4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11696755.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11696765.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11696769.png)
![4,5-bis(4-methoxyphenyl)-2-{[(E)-(3-nitrophenyl)methylidene]amino}furan-3-carbonitrile](/img/structure/B11696771.png)
![5-amino-3-[(Z)-1-cyano-2-(4-ethoxy-3-iodo-5-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11696777.png)
![4-[(2E)-2-benzylidenehydrazino]-N-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B11696788.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11696801.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11696813.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11696830.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11696831.png)
![2-(4-bromophenoxy)-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11696832.png)
